

N,N-Diethylmethylamine: A Comprehensive Safety and Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N,N-Diethylmethylamine**

Cat. No.: **B1195487**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

N,N-Diethylmethylamine (DEAEM), a tertiary amine, is a versatile compound utilized in various industrial and laboratory settings. A thorough understanding of its safety profile is paramount for its handling and application in research and development. This technical guide provides an in-depth overview of the safety data sheet (SDS) information for **N,N-Diethylmethylamine**, including its physicochemical properties, hazard classifications, and the experimental methodologies used to determine these parameters.

Core Safety and Physicochemical Data

The following tables summarize the key quantitative data for **N,N-Diethylmethylamine**, compiled from various safety data sheets.

Physical and Chemical Properties

Property	Value	Source
Molecular Formula	C ₅ H ₁₃ N	[1] [2]
Molecular Weight	87.16 g/mol	[1] [2]
Appearance	Clear, colorless liquid	[1] [3]
Boiling Point	63-65 °C (at 760 mmHg)	[1] [2] [4] [5] [6] [7] [8]
Melting Point	-196 °C	[1] [2] [3] [4]
Flash Point	-23 °C to -24 °C (-9.4 °F to -11.2°F) (closed cup)	[1] [2] [3] [5] [6]
Density	0.720 g/cm ³ (at 25 °C)	[1] [2] [3] [5] [6] [7] [8]
Solubility in Water	Soluble	[1] [3]
Vapor Density	3.0 (Air = 1)	[1]
Refractive Index	n _{20/D} 1.389	[2] [5] [6] [7] [8]

Toxicological Data

Parameter	Value	Classification	Source
Acute Oral Toxicity	LD ₅₀ (Rat)	Category 3 (Toxic if swallowed)	[5] [6] [9] [10]
Acute Inhalation Toxicity	Category 4 (Harmful if inhaled)		[5] [6] [9] [10] [11]
Skin Corrosion/Irritation	Category 1B (Causes severe skin burns and eye damage)		[5] [6] [9] [10] [11]
Serious Eye Damage/Irritation	Category 1 (Causes serious eye damage)		[5] [6] [11]

GHS Hazard Classification

N,N-Diethylmethylamine is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) based on its intrinsic hazardous properties.

Hazard Class	Category	Hazard Statement
Flammable Liquids	2	H225: Highly flammable liquid and vapor
Acute Toxicity, Oral	3	H301: Toxic if swallowed
Skin Corrosion/Irritation	1B	H314: Causes severe skin burns and eye damage
Acute Toxicity, Inhalation	4	H332: Harmful if inhaled
Serious Eye Damage/Eye Irritation	1	H318: Causes serious eye damage

Experimental Protocols

The data presented in the safety data sheets for **N,N-Diethylmethylamine** are derived from standardized experimental protocols. The following are detailed methodologies for key experiments cited.

Determination of Flash Point

The flash point of a volatile liquid is the lowest temperature at which its vapors will ignite in the presence of an ignition source. For highly flammable liquids like **N,N-Diethylmethylamine**, a closed-cup method is typically employed.

Methodology: Pensky-Martens Closed Cup Method (ASTM D93, ISO 2719)[\[3\]](#)[\[10\]](#)[\[12\]](#)[\[13\]](#)

- Apparatus: A Pensky-Martens closed-cup tester is used, which consists of a brass test cup with a tightly fitting lid. The lid is equipped with a stirrer, a port for an ignition source, and an opening for a thermometer.
- Procedure:
 - The sample of **N,N-Diethylmethylamine** is placed into the test cup to a specified level.

- The lid is securely closed.
- The sample is heated at a slow, constant rate while being continuously stirred.
- At specified temperature intervals, the ignition source (a small flame) is dipped into the vapor space above the liquid through the opening in the lid.
- The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.

Determination of Acute Oral Toxicity

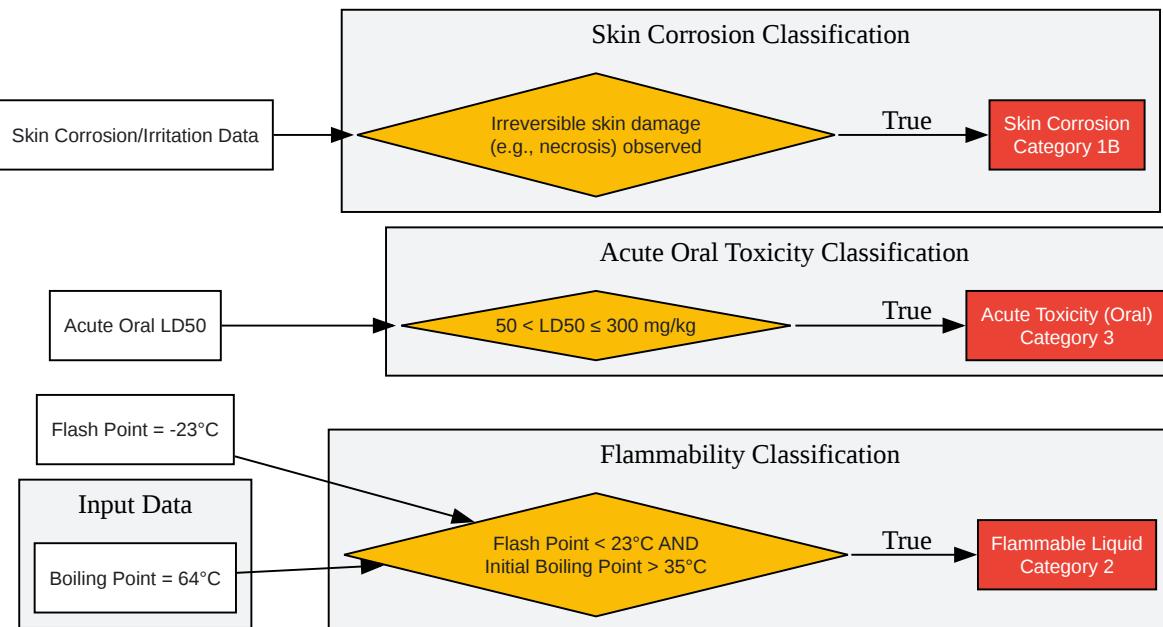
Acute oral toxicity studies are conducted to determine the potential adverse effects that may occur shortly after a single oral ingestion of a substance. The OECD provides several guidelines for this purpose.

Methodology: OECD Test Guideline 423 (Acute Toxic Class Method)[\[14\]](#)[\[15\]](#)

- Principle: This method uses a stepwise procedure with a limited number of animals per step. The outcome of each step determines the dose for the next step. The method aims to classify the substance into a GHS toxicity category rather than determining a precise LD50 value.[\[14\]](#)
- Animals: Typically, young adult rats of a single sex (usually females) are used.[\[15\]](#)
- Procedure:
 - Animals are fasted prior to dosing.
 - A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on existing information about the substance's toxicity.[\[15\]](#)
 - A small group of animals (typically 3) is dosed with the starting dose.
 - The animals are observed for mortality and clinical signs of toxicity for a defined period (typically 14 days).

- Depending on the outcome (number of mortalities), the dose for the next group of animals is either increased or decreased, or the test is stopped.
- The substance is classified into a GHS category based on the mortality rates observed at specific dose levels.[\[15\]](#)

Determination of Skin Corrosion/Irritation


Skin corrosion and irritation tests evaluate the potential of a substance to cause reversible or irreversible skin damage.

Methodology: OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion)[\[5\]](#)[\[16\]](#)

- Principle: This guideline describes a procedure to assess the potential of a substance to cause skin irritation or corrosion when applied to the skin of an animal.[\[16\]](#)
- Animals: The albino rabbit is the preferred species for this test.[\[16\]](#)
- Procedure:
 - A small area of the animal's fur is clipped.
 - A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch.[\[16\]](#)
 - The exposure duration is typically 4 hours.[\[16\]](#)
 - After exposure, the patch and any residual test substance are removed.
 - The skin is observed and scored for erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours) after patch removal.
 - The severity and reversibility of the observed skin reactions are used to classify the substance as corrosive or irritant according to GHS criteria.[\[1\]](#)[\[17\]](#)

Visualizing the GHS Classification Logic

The following diagram illustrates the logical workflow for the GHS classification of a substance like **N,N-Diethylmethylamine** based on its physicochemical and toxicological properties.

[Click to download full resolution via product page](#)

Caption: GHS classification workflow for **N,N-Diethylmethylamine**.

Safe Handling and Storage

Given its hazardous properties, strict adherence to safety protocols is essential when handling **N,N-Diethylmethylamine**.

- **Handling:** Use in a well-ventilated area, preferably in a chemical fume hood.^[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.^[1] Avoid contact with skin, eyes, and clothing.^[1] Ground and bond containers when transferring material to prevent static discharge.^[1] Use spark-proof tools and explosion-proof equipment.^[1]

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from heat, sparks, open flames, and other ignition sources.[1] Store in a designated flammables area.[1] Incompatible materials to avoid include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1]

First-Aid Measures

In case of exposure, immediate action is critical.

- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[11]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Fire-Fighting Measures

- Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. Water spray can be used to cool fire-exposed containers, but a straight stream of water may be ineffective and could spread the fire.[1]
- Specific Hazards: **N,N-Diethylmethylamine** is a highly flammable liquid and vapor.[1] Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[11] Hazardous decomposition products include carbon monoxide, carbon dioxide, and nitrogen oxides.[1]
- Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

This guide provides a comprehensive overview of the safety information for **N,N-Diethylmethylamine**. It is crucial for all personnel handling this chemical to be thoroughly

familiar with the contents of the specific Safety Data Sheet provided by the manufacturer and to follow all recommended safety procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemsafetypro.com [chemsafetypro.com]
- 2. chemsafetypro.com [chemsafetypro.com]
- 3. Flash point - Wikipedia [en.wikipedia.org]
- 4. Assigning hazard categories | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Acute Toxicity | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 7. N,N-Diethylmethylamine 97 616-39-7 [sigmaaldrich.com]
- 8. scientificlabs.ie [scientificlabs.ie]
- 9. complianceexl.com [complianceexl.com]
- 10. filab.fr [filab.fr]
- 11. GHS Classification- Flammable Liquids | Inventory Pedia | ChemRadar [chemradar.com]
- 12. Flash Point - Prime Process Safety Center [primeprocesssafety.com]
- 13. precisionlubrication.com [precisionlubrication.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. oecd.org [oecd.org]
- 17. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [N,N-Diethylmethylamine: A Comprehensive Safety and Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1195487#n-n-diethylmethylamine-safety-data-sheet-sds-information\]](https://www.benchchem.com/product/b1195487#n-n-diethylmethylamine-safety-data-sheet-sds-information)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com